(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine
Description
Properties
CAS No. |
186347-74-0 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(E)-N-(4-methoxyphenyl)but-2-en-1-imine |
InChI |
InChI=1S/C11H13NO/c1-3-4-9-12-10-5-7-11(13-2)8-6-10/h3-9H,1-2H3/b4-3+,12-9? |
InChI Key |
SHNIHOHCFPFIQH-GTAVMOOUSA-N |
Isomeric SMILES |
C/C=C/C=NC1=CC=C(C=C1)OC |
Canonical SMILES |
CC=CC=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary and most straightforward synthetic method for (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine involves the condensation reaction between an aldehyde and an amine:
- Reactants: 4-Methoxybenzaldehyde (p-anisaldehyde) and but-2-en-1-amine.
- Reaction: A condensation reaction where the amine nucleophilically attacks the aldehyde carbonyl carbon, followed by elimination of water to form the imine bond.
- Conditions: Mild acidic or neutral conditions are typically employed to catalyze the imine formation, often using a dehydrating agent or azeotropic removal of water to drive the equilibrium toward imine formation.
$$
\text{4-Methoxybenzaldehyde} + \text{But-2-en-1-amine} \xrightarrow[\text{acid catalyst}]{\text{solvent}} (1E,2E)\text{-N-(4-Methoxyphenyl)-2-buten-1-imine} + H_2O
$$
This method is analogous to the synthesis of related imines such as (1E)-N-(4-Methylphenyl)but-2-en-1-imine, where 4-methylbenzaldehyde is used instead of 4-methoxybenzaldehyde.
Specific Experimental Procedures
- Solvent: Ethanol or toluene are common solvents; toluene is preferred when using Dean-Stark apparatus for azeotropic water removal.
- Catalysts: Mild acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can be used.
- Temperature: Reflux conditions (80-110 °C) for 10-12 hours are typical to ensure complete conversion.
- Water Removal: Continuous removal of water (by Dean-Stark trap or molecular sieves) shifts the equilibrium toward imine formation, increasing yield and purity.
Purification
- Chromatography: Flash chromatography on triethylamine-treated silica gel using a mixture of ethyl acetate and hexanes (e.g., 10% ethyl acetate in hexanes) is effective for purification.
- Characterization: Purified products are characterized by IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry to confirm structure and purity.
In-Depth Research Findings and Data
Yields and Spectroscopic Data
From analogous imine syntheses involving 4-methoxyphenyl groups and related amines, typical yields range from 60% to 78% after purification. For example:
| Compound | Yield (%) | Melting Point (°C) | IR (cm$$^{-1}$$) | $$^{1}H$$ NMR (CDCl$$_3$$) Highlights |
|---|---|---|---|---|
| (E)-N-(4-Methoxyphenyl)-1-(p-tolyl)methanimine | 68 | 85 | 3010, 2914, 1624, 1209 | 8.44 (s, imine H), 3.83 (s, OCH$$_3$$) |
| (E)-N,1-bis(4-Methoxyphenyl)methanimine | 77 | 145 | 3012, 2953, 1622, 1209 | 8.46 (d, imine H), 3.84 (s, OCH$$_3$$) |
These data provide a benchmark for expected spectroscopic features of (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine, particularly the imine proton resonance around 8.4-8.5 ppm and methoxy singlet near 3.8 ppm in $$^{1}H$$ NMR.
Industrial Scale Preparation
Industrial synthesis involves scale-up of the above condensation reaction with optimization for yield and purity:
- Use of continuous flow reactors to maintain precise temperature and mixing.
- Automated removal of water to drive equilibrium.
- Use of molecular sieves or azeotropic distillation for efficient dehydration.
- Process monitoring by inline IR or NMR spectroscopy to ensure reaction completion.
Comparative Analysis with Related Compounds
| Feature | (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine | (1E)-N-(4-Methylphenyl)but-2-en-1-imine | (E)-N-(4-Methoxyphenyl)-1-(p-tolyl)methanimine |
|---|---|---|---|
| Aldehyde used | 4-Methoxybenzaldehyde | 4-Methylbenzaldehyde | 4-Methoxybenzaldehyde |
| Amine used | But-2-en-1-amine | But-2-en-1-amine | Aromatic amine derivative |
| Yield range | 60-78% (estimated) | 60-75% | 68% |
| Purification | Flash chromatography | Flash chromatography | Flash chromatography |
| Characterization | IR, NMR, MS | IR, NMR, MS | IR, NMR, MS |
This comparison highlights that the methoxy substituent influences electronic properties but the preparation methods remain consistent across these compounds.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 4-Methoxybenzaldehyde + but-2-en-1-amine | Stoichiometric or slight excess of amine |
| Solvent | Toluene or ethanol | Toluene preferred for azeotropic water removal |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or acid catalyst | 0.02 mol equiv typical |
| Temperature | Reflux (80-110 °C) | 10-12 hours |
| Water removal | Dean-Stark apparatus or molecular sieves | Essential for high yield |
| Purification | Flash chromatography on triethylamine-treated silica gel | Eluent: 10% ethyl acetate in hexanes |
| Yield | 60-78% | Varies with reaction scale and conditions |
| Characterization | IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, MS | Confirm imine formation and purity |
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Corresponding amines.
Substitution Products: Compounds with substituted methoxy groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds related to (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine exhibit significant anticancer properties. For instance, stilbene derivatives have shown potent activity against breast cancer cell lines, specifically MCF-7 cells, with some derivatives having IC50 values as low as 8 nM . The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies have demonstrated that related compounds can inhibit key signaling pathways involved in inflammation, such as the STAT3 pathway. This inhibition can lead to reduced neuroinflammation and protection against dopaminergic neurodegeneration .
Antioxidant Activity
The antioxidant properties of (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine derivatives have been explored as well. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, making them potential candidates for therapeutic agents in oxidative stress-related diseases .
Material Science Applications
Polymer Chemistry
In material science, (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine can serve as a precursor for synthesizing functional polymers. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing their mechanical and thermal properties.
Organic Synthesis Applications
Synthetic Intermediates
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations such as nucleophilic additions and cycloadditions. For example, it can participate in Michael additions or be transformed into other imines or amines through reduction reactions.
Case Studies
Mechanism of Action
The mechanism by which (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Structural and Electronic Comparisons
C=N Bond Length
The C=N bond length in (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine is 1.292 Å , as reported in crystallographic studies . This is slightly longer than in related imines:
| Compound | C=N Bond Length (Å) | Reference |
|---|---|---|
| (E)-1-(Naphthalen-2-yl)ethylidene](naphthalen-1-ylmethyl)amine | 1.2650 | |
| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | |
| (S)-(+)-N-(1-Phenylethyl)salicylideneamine | 1.264 |
Substituent Effects
Methoxy vs. Methyl Groups :
(1E)-N-(4-Methylphenyl)but-2-en-1-imine (C₁₁H₁₃N) lacks the oxygen atom present in the methoxy group of the target compound. The methoxy group’s electron-donating resonance effect enhances the electron density on the imine nitrogen, increasing nucleophilicity compared to the methyl-substituted analog.Electron-Withdrawing Substituents :
Compounds like (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine feature trifluoromethyl groups, which are electron-withdrawing. This contrast highlights how substituents modulate electronic properties: methoxy groups stabilize intermediates via resonance, while CF₃ groups favor electrophilic reactivity.
Physical and Spectroscopic Properties
Melting Points and Spectral Data
While melting point data for the target compound is unavailable, chalcone analogs with extended conjugation (e.g., 3f) exhibit higher melting points due to increased rigidity . IR spectra confirm the presence of C=N bonds (~1610 cm⁻¹), consistent with imine functionalization .
Q & A
Q. What are the optimized synthetic routes for (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine, and how can yields be maximized?
The compound is synthesized via condensation reactions under green chemistry conditions. For example, reports a 92% yield using a chemo-selective approach with α,β-unsaturated ketones and substituted anilines. Key parameters include:
- Solvent: Ethanol or methanol (common for imine formation).
- Catalyst: Acidic or mild basic conditions (specifics not detailed in ).
- Characterization: FTIR (C=N stretch at ~1610 cm⁻¹, C=C at ~1550–1620 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.90–8.03 ppm, methoxy group at δ ~3.94 ppm) .
- Yield Optimization: Use stoichiometric control of reactants and inert atmospheres to minimize oxidation.
Table 1. Representative Data from Chalcone Imine Synthesis:
| Parameter | Value/Technique | Reference |
|---|---|---|
| Yield | 92–94% | |
| FTIR Peaks (C=N/C=C) | 1610 cm⁻¹ / 1550–1620 cm⁻¹ | |
| ¹H NMR (OCH₃) | δ 3.94 ppm (singlet) |
Q. Which spectroscopic methods are critical for confirming the structure of this imine?
- FTIR: Confirms the presence of C=N (stretch at ~1610 cm⁻¹) and conjugated C=C bonds (1550–1620 cm⁻¹) .
- ¹H NMR: Aromatic protons (δ 6.90–8.03 ppm) and methoxy group integration (δ ~3.94 ppm, 3H singlet) validate substitution patterns .
- Mass Spectrometry: Adducts (e.g., M+MeOH at m/z 341.19) help confirm molecular weight .
Note: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities.
Q. How should this compound be stored to ensure stability?
- Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation.
- Monitor purity via periodic TLC or HPLC ( suggests analytical techniques like HPLC for stability assessment).
Advanced Research Questions
Q. What strategies resolve contradictions in reaction mechanisms for imine formation?
- Computational Modeling: Use density functional theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., nucleophilic addition vs. condensation).
- Kinetic Studies: Vary reaction conditions (pH, solvent polarity) to isolate intermediates (e.g., hemiaminals) via quenching experiments .
- Isotopic Labeling: Track proton transfer steps using deuterated solvents or labeled reactants .
Q. How can X-ray crystallography elucidate the geometric isomerism of this compound?
- Crystallization: Grow single crystals via slow evaporation in ethanol/water mixtures.
- SHELX Refinement: Use SHELXL for structure solution and refinement. highlights SHELX’s robustness for small-molecule crystallography, including handling twinned data .
- Hydrogen Bonding Analysis: Apply graph-set analysis ( ) to classify intermolecular interactions (e.g., N–H⋯O motifs) influencing crystal packing .
Table 2. Crystallographic Parameters from Related Imines:
| Parameter | SHELX Workflow Step | Reference |
|---|---|---|
| Data Collection | Bruker D8 VENTURE diffractometer | |
| Refinement | SHELXL-2018/3 (full-matrix least-squares) | |
| CCDC Deposition | CCDC 2050121 (example deposit) |
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Molecular Docking: Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. notes pyrimidine moieties enhance target affinity .
- MD Simulations: Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify key residues for interaction.
- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity using Hammett parameters .
Q. How do structural modifications impact its pharmacological potential?
- Substituent Effects: Electron-donating groups (e.g., –OCH₃) enhance π-π stacking with aromatic residues in receptors ().
- Bioisosteric Replacement: Replace the imine moiety with amides (e.g., ’s prop-2-enamide derivatives) to improve metabolic stability .
- In Vitro Assays: Test cytotoxicity against cancer cell lines (e.g., MCF-7) and compare with structurally similar compounds (e.g., ’s benzamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
